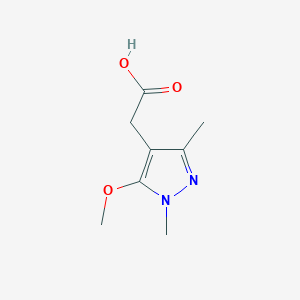

2-(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)acetic acid is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methoxy group at the 5-position and two methyl groups at the 1 and 3 positions of the pyrazole ring, along with an acetic acid moiety at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)acetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones, followed by functional group modifications to introduce the methoxy and acetic acid groups. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or catalytic processes to enhance efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in the presence of solvents like ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides in the presence of bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxy-substituted carboxylic acids, while reduction of the pyrazole ring may produce dihydropyrazole derivatives.

Scientific Research Applications

2-(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

2-(5-Methoxy-1H-pyrazol-4-yl)acetic acid: Lacks the additional methyl groups at the 1 and 3 positions.

2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetic acid: Lacks the methoxy group at the 5-position.

2-(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid: Contains a propanoic acid moiety instead of an acetic acid moiety.

Uniqueness

The uniqueness of 2-(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and acetic acid groups, along with the methyl substitutions on the pyrazole ring, may enhance its stability, reactivity, and potential biological activities compared to similar compounds.

Biological Activity

2-(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)acetic acid is a pyrazole derivative notable for its unique structural features, including a methoxy group and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly anti-inflammatory and antimicrobial properties. The following sections will explore the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N2O3, with a molecular weight of 184.19 g/mol. Its structure features a pyrazole ring with specific substitutions that enhance its pharmacological properties.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. A study highlighted that compounds within this class can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.

Table 1: Inhibitory Activity of Pyrazole Derivatives

| Compound Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Celecoxib | 0.01 | 0.034 | 344.56 |

| Compound A | 0.052 | 0.034 | TBD |

The selectivity index (SI) indicates the preference of a compound for inhibiting COX-2 over COX-1, which is crucial for reducing gastrointestinal side effects often associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Properties

In addition to anti-inflammatory effects, studies have suggested that this compound possesses antimicrobial activity against various pathogens. Its mechanism may involve disruption of microbial cell membranes or inhibition of key metabolic pathways.

Case Studies and Experimental Findings

Several studies have investigated the biological activity of pyrazole derivatives:

- Study on Anti-inflammatory Effects : A recent investigation demonstrated that pyrazole derivatives exhibited significant edema inhibition in carrageenan-induced rat paw models. The compound displayed comparable efficacy to standard anti-inflammatory agents like diclofenac sodium .

- Histopathological Evaluations : Histopathological assessments revealed minimal degenerative changes in organs such as the stomach, liver, and kidneys when treated with certain pyrazole derivatives, indicating a favorable safety profile .

- Comparative Analysis : In a comparative study involving multiple pyrazole derivatives, those with methoxy substitutions showed superior anti-inflammatory activity compared to their unsubstituted counterparts .

The biological activity of this compound may be attributed to its ability to modulate enzyme activity and interact with specific receptors involved in inflammatory pathways. The precise mechanisms are still under investigation but are believed to involve:

- Inhibition of COX enzymes

- Modulation of cytokine production

- Interaction with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathways

Properties

Molecular Formula |

C8H12N2O3 |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

2-(5-methoxy-1,3-dimethylpyrazol-4-yl)acetic acid |

InChI |

InChI=1S/C8H12N2O3/c1-5-6(4-7(11)12)8(13-3)10(2)9-5/h4H2,1-3H3,(H,11,12) |

InChI Key |

BMJWNIDLFQPDLY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1CC(=O)O)OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.